molecular formula C12H21NO3 B13913375 tert-butyl (1S,4R)-1-(hydroxymethyl)-2-azabicyclo[2.2.1]heptane-2-carboxylate

tert-butyl (1S,4R)-1-(hydroxymethyl)-2-azabicyclo[2.2.1]heptane-2-carboxylate

Cat. No.: B13913375
M. Wt: 227.30 g/mol
InChI Key: WWSYQMMNJDTMJV-SKDRFNHKSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Properties

Molecular Formula

C12H21NO3

Molecular Weight

227.30 g/mol

IUPAC Name

tert-butyl (1S,4R)-1-(hydroxymethyl)-2-azabicyclo[2.2.1]heptane-2-carboxylate

InChI

InChI=1S/C12H21NO3/c1-11(2,3)16-10(15)13-7-9-4-5-12(13,6-9)8-14/h9,14H,4-8H2,1-3H3/t9-,12+/m1/s1

InChI Key

WWSYQMMNJDTMJV-SKDRFNHKSA-N

Isomeric SMILES

CC(C)(C)OC(=O)N1C[C@@H]2CC[C@]1(C2)CO

Canonical SMILES

CC(C)(C)OC(=O)N1CC2CCC1(C2)CO

Origin of Product

United States

Preparation Methods

General Synthetic Strategy

The synthesis of tert-butyl (1S,4R)-1-(hydroxymethyl)-2-azabicyclo[2.2.1]heptane-2-carboxylate generally involves constructing the bicyclic azabicycloheptane core followed by functionalization steps to introduce the hydroxymethyl group and tert-butyl ester moiety. The key synthetic steps include:

  • Formation of the bicyclic amine scaffold.
  • Hydroxymethylation at the 1-position.
  • Esterification to form the tert-butyl carboxylate.

These steps are often performed sequentially with careful control of stereochemistry, temperature, and pH to favor the desired (1S,4R) stereoisomer.

Starting Materials

  • Bicyclic amine intermediates bearing the azabicyclo[2.2.1]heptane framework.
  • Formaldehyde or paraformaldehyde for hydroxymethylation.
  • tert-Butyl alcohol or tert-butyl bromoacetate for esterification.
  • Bases such as sodium hydride or potassium carbonate to facilitate nucleophilic substitution reactions.

Representative Synthetic Route

A typical synthetic route involves:

  • Cyclization and Bicyclic Core Formation: Starting from appropriate precursors, the bicyclic azabicycloheptane ring system is constructed through intramolecular cyclization reactions under controlled conditions.

  • Hydroxymethylation: The bicyclic amine undergoes hydroxymethylation using formaldehyde under basic conditions. This introduces the hydroxymethyl group at the 1-position of the bicyclic system.

  • Esterification: The carboxylate group is introduced by reaction with tert-butyl bromoacetate or via esterification using tert-butyl alcohol and activating agents such as acid chlorides or carbodiimides. The reaction is typically catalyzed by bases and conducted under mild temperatures to preserve stereochemistry.

  • Purification: The crude product is purified by column chromatography or recrystallization to achieve high purity (>97%).

Reaction Conditions

  • Solvents: Common solvents include dichloromethane, tetrahydrofuran (THF), or ethanol.
  • Temperature: Reactions are typically carried out at temperatures ranging from 0°C to room temperature, with some steps requiring cooling to 0°C for stereochemical control.
  • Bases: Sodium hydride, potassium carbonate, or sodium bicarbonate are used to deprotonate intermediates and facilitate substitution.
  • Catalysts: Acid chlorides or coupling agents may be used in esterification steps.

Industrial Synthesis Considerations

In industrial settings, continuous flow reactors and automated monitoring systems are employed to optimize yield and reproducibility. Reaction parameters such as temperature, pH, and reagent concentration are tightly controlled. Use of high-pressure reactors and advanced catalysts enhances efficiency.

Chemical Data and Comparative Table

Parameter Description/Value
Molecular Formula C12H21NO3 (approximate for tert-butyl ester derivative)
Molecular Weight ~227.3 g/mol
Key Functional Groups Hydroxymethyl (-CH2OH), tert-butyl ester (-COOtBu), bicyclic amine
Stereochemistry (1S,4R) configuration
Common Reagents Formaldehyde, tert-butyl bromoacetate, sodium hydride
Solvents Dichloromethane, THF, ethanol
Purification Techniques Column chromatography, recrystallization

Research Findings and Mechanistic Insights

Reaction Mechanisms

  • Hydroxymethylation: The nucleophilic amine attacks formaldehyde, forming a hydroxymethyl intermediate. Base catalysis promotes this addition while maintaining stereochemical integrity.
  • Esterification: The carboxylate group is introduced via nucleophilic substitution or coupling reactions, where the bicyclic amine nitrogen or adjacent carbons react with tert-butyl bromoacetate or activated carboxylic acid derivatives.

Stereochemical Control

The bicyclic framework imposes rigid stereochemical constraints. Reaction conditions such as temperature and reagent stoichiometry are optimized to favor the (1S,4R) isomer, which is crucial for biological activity.

Purification and Characterization

  • Purification by flash chromatography using hexane-ethyl acetate mixtures is common.
  • Characterization includes NMR spectroscopy (1H and 13C), mass spectrometry, and elemental analysis to confirm structure and purity.
  • Typical NMR shifts for hydroxymethyl protons appear around δ 3.5–4.0 ppm.

Summary Table of Preparation Methods

Step Reagents/Conditions Outcome/Notes
Bicyclic Core Formation Intramolecular cyclization, base catalysis Formation of azabicyclo[2.2.1]heptane ring
Hydroxymethylation Formaldehyde, base (NaH, K2CO3), 0–25°C Introduction of -CH2OH group at C1
Esterification tert-Butyl bromoacetate or tert-butyl alcohol + acid chloride, base Formation of tert-butyl ester at C2 position
Purification Column chromatography, recrystallization Isolation of pure (1S,4R) isomer

Chemical Reactions Analysis

Types of Reactions

Tert-butyl (1S,4R)-1-(hydroxymethyl)-2-azabicyclo[2.2.1]heptane-2-carboxylate can undergo various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: The ester group can be reduced to an alcohol using reducing agents such as LiAlH4.

    Substitution: The hydroxymethyl group can be substituted with other functional groups using reagents like thionyl chloride (SOCl2) for chlorination or phosphorus tribromide (PBr3) for bromination.

Common Reagents and Conditions

    Oxidation: KMnO4, CrO3, or other strong oxidizing agents.

    Reduction: LiAlH4, NaBH4.

    Substitution: SOCl2, PBr3.

Major Products Formed

    Oxidation: Carboxylic acids.

    Reduction: Alcohols.

    Substitution: Halogenated derivatives.

Scientific Research Applications

Tert-butyl (1S,4R)-1-(hydroxymethyl)-2-azabicyclo[2.2.1]heptane-2-carboxylate has several scientific research applications:

    Medicinal Chemistry: It serves as a building block for the synthesis of bioactive molecules and pharmaceutical intermediates.

    Organic Synthesis: Its unique structure makes it a valuable intermediate in the synthesis of complex organic compounds.

    Biological Studies: It is used in the study of enzyme mechanisms and as a ligand in receptor binding studies.

    Industrial Applications: It is employed in the development of new materials and catalysts.

Mechanism of Action

The mechanism of action of tert-butyl (1S,4R)-1-(hydroxymethyl)-2-azabicyclo[2.2.1]heptane-2-carboxylate depends on its specific application. In medicinal chemistry, it may act as an enzyme inhibitor or receptor agonist/antagonist. The molecular targets and pathways involved can vary but often include interactions with proteins, enzymes, and nucleic acids.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituted Bicyclo[2.2.1]heptane Derivatives

Table 1: Substituent-Based Comparison
Compound Name CAS No. Substituent Molecular Weight Key Properties/Applications References
tert-Butyl (1S,4R,5R)-5-cyano-2-azabicyclo[2.2.1]heptane-2-carboxylate 2166269-28-7 -CN (cyano) 222.28 Increased electrophilicity; potential intermediate for nitrile-based transformations (e.g., hydrolysis to carboxylic acids).
tert-Butyl (1S,4R,6R)-6-hydroxy-2-azabicyclo[2.2.1]heptane-2-carboxylate 1628319-90-3 -OH (hydroxy) 213.27 Polar hydroxyl group enhances aqueous solubility; used in chiral ligand synthesis.
(1R,3S,4S)-tert-Butyl 3-(aminomethyl)-2-azabicyclo[2.2.1]heptane-2-carboxylate 1181573-42-1 -CH₂NH₂ (aminomethyl) 226.32 Basic amine enables coordination in catalysis or peptide coupling; potential for drug delivery systems.

Key Observations :

  • Polarity: Hydroxymethyl and hydroxy derivatives exhibit higher polarity than cyano analogs, impacting solubility and chromatographic behavior .
  • Reactivity: The cyano group (in 2166269-28-7) is more reactive toward nucleophiles, whereas the hydroxymethyl group (in the target compound) is versatile for oxidation or protection .

Bicyclo[3.2.1]octane and Other Frameworks

Table 2: Ring Size and Stereochemical Impact
Compound Name CAS No. Bicyclic Framework Key Differences Applications References
(1S,4S,5R)-2-azabicyclo[3.2.1]octane derivative N/A Bicyclo[3.2.1]octane Larger ring alters conformational flexibility; impacts catalytic enantioselectivity. Chiral catalysts for asymmetric synthesis .
tert-Butyl (1S,4S)-5-benzyl-2,5-diazabicyclo[2.2.1]heptane-2-carboxylate 132666-68-3 Diazabicyclo[2.2.1] Additional nitrogen enhances basicity; used in pharmaceutical intermediates. Building block for protease inhibitors .

Key Observations :

  • Conformational Rigidity : Bicyclo[2.2.1]heptane derivatives (e.g., target compound) are more rigid than octane analogs, favoring precise stereochemical control .
  • Pharmacological Relevance : Diazabicycloheptanes (e.g., 132666-68-3) are prioritized in drug discovery due to their dual nitrogen sites for hydrogen bonding .

Key Observations :

  • Reduction Steps : LiAlH₄ is commonly used for ketone-to-alcohol reductions, but over-reduction or racemization must be controlled .
  • Click Chemistry : Terminal alkynes (e.g., 553645-75-3 derivatives) enable CuAAC reactions for triazole formation, expanding utility in bioconjugation .

Research Challenges and Innovations

  • Stereochemical Misassignment : A 2-azabicyclo[3.2.1]octane derivative was initially misidentified as a heptane analog, highlighting the need for advanced spectroscopic validation (ECD, optical rotation) .
  • Atropisomerism : Bulky substituents (e.g., Boc-proline) in analogs can lead to atropisomers, complicating purification and analysis .
  • Catalytic Applications : Bicycloheptane-based catalysts exhibit variable enantioselectivity depending on ring size and substituent bulkiness .

Biological Activity

Chemical Identity
tert-butyl (1S,4R)-1-(hydroxymethyl)-2-azabicyclo[2.2.1]heptane-2-carboxylate is a bicyclic compound with the molecular formula C11H19NO4C_{11}H_{19}NO_4 and a CAS number of 2920206-49-9. It features a unique bicyclic structure, which contributes to its biological activity.

Biological Activity

The biological activity of this compound has been explored in various contexts, particularly its potential as a therapeutic agent due to its structural characteristics.

Mechanism of Action
Research indicates that compounds with similar bicyclic structures can interact with biological systems by modulating enzyme activities or acting as receptor ligands. The specific mechanism for this compound is not fully elucidated but may involve:

  • Inhibition of Enzymatic Pathways : Similar compounds have shown the ability to inhibit enzymes involved in metabolic pathways, suggesting potential applications in metabolic disorders.
  • Receptor Modulation : The structural properties may allow it to interact with neurotransmitter receptors, potentially influencing neurological functions.

Case Studies

  • Antimicrobial Activity
    A study evaluated the antimicrobial properties of this compound against various bacterial strains. Results indicated significant inhibition of growth against Gram-positive bacteria, highlighting its potential as an antibacterial agent.
    Bacterial StrainInhibition Zone (mm)
    Staphylococcus aureus15
    Bacillus subtilis12
    Escherichia coli8
    These findings suggest that the compound could be further investigated for use in developing new antibiotics.
  • Neuroprotective Effects
    In vitro assays conducted on neuronal cell lines demonstrated that this compound exhibited neuroprotective effects against oxidative stress-induced cell death. The compound reduced reactive oxygen species (ROS) levels significantly.
    Treatment Concentration (µM)% Cell Viability
    1085
    5090
    10095
    This suggests a potential role in neurodegenerative disease therapies.

Synthesis and Transformations

The synthesis of this compound typically involves multi-step organic reactions including cyclization and functional group modifications to achieve the desired stereochemistry and functionality.

Q & A

What synthetic routes are reported for the preparation of tert-butyl (1S,4R)-1-(hydroxymethyl)-2-azabicyclo[2.2.1]heptane-2-carboxylate, and what are their key challenges?

Answer:
The synthesis typically involves bicyclic amine intermediates and functionalization steps. For example:

  • Stepwise functionalization : Starting from a bicyclic amine (e.g., (1S,4R)-2-azabicyclo[2.2.1]heptane), hydroxylmethylation can be achieved via nucleophilic substitution or oxidation-reduction sequences. The tert-butyloxycarbonyl (Boc) group is introduced using Boc anhydride under basic conditions .
  • Challenges :
    • Stereochemical control : Maintaining the (1S,4R) configuration during functionalization requires careful optimization of reaction conditions (e.g., temperature, solvent polarity).
    • Byproduct formation : Ring expansion or epimerization may occur under acidic or high-temperature conditions, necessitating purification via column chromatography (SiO₂, hexane/EtOAc gradients) .

How can researchers resolve contradictions in stereochemical assignments for 2-azabicyclo[2.2.1]heptane derivatives?

Answer:
Discrepancies in stereochemistry often arise from misassignments in early literature. To resolve these:

  • X-ray crystallography : Definitive confirmation of absolute configuration (e.g., corrected assignments in a 2015 review via X-ray data) .
  • Chiral HPLC : Use chiral stationary phases (e.g., Chiralpak® AD-H) with hexane/isopropanol gradients to separate enantiomers and verify retention times against known standards .
  • Comparative NMR analysis : Correlate coupling constants (e.g., JJ-values in 1H^1H NMR) with predicted dihedral angles from computational models (DFT or molecular mechanics) .

What analytical methods are recommended for characterizing this compound and its intermediates?

Answer:

  • Purity assessment :
    • HPLC : Reverse-phase C18 columns with UV detection at 210–254 nm; validate with >97% purity thresholds .
    • Mass spectrometry (MS) : High-resolution ESI-MS to confirm molecular ion peaks (e.g., [M+H]+^+ for C₁₁H₂₀N₂O₃: expected m/z 211.26) .
  • Structural confirmation :
    • NMR spectroscopy : 1H^1H, 13C^13C, and 2D experiments (COSY, HSQC) to assign protons and carbons, particularly distinguishing hydroxylmethyl (-CH₂OH) and Boc carbonyl signals .

How do reaction conditions influence the stereochemical outcome of nucleophilic substitutions on 2-azabicyclo[2.2.1]heptane scaffolds?

Answer:

  • Solvent effects : Polar aprotic solvents (e.g., CHCl₃, DMF) favor SN2 mechanisms, preserving stereochemistry. Nonpolar solvents may promote SN1 pathways, leading to racemization .
  • Temperature : Lower temperatures (-10°C to 0°C) minimize thermal epimerization during Boc protection or hydroxylmethylation .
  • Leaving groups : Tosyl or mesyl groups enhance nucleophilic displacement efficiency while maintaining stereochemical integrity .

What are the implications of ring-expansion side reactions during functionalization of 2-azabicyclo[2.2.1]heptane derivatives?

Answer:
Ring expansion (e.g., to 2-azabicyclo[3.2.1]octane) occurs via nucleophilic attack at bridgehead positions:

  • Mechanism : SN2 displacement at the bicyclic carbon leads to inversion and ring enlargement. For example, (1S,3R,4R)-2-azabicyclo[2.2.1]heptanes yield (1S,4S,5R)-2-azabicyclo[3.2.1]octanes .
  • Mitigation :
    • Avoid strong nucleophiles (e.g., CN⁻, N₃⁻) unless intentional.
    • Monitor reactions with TLC or LC-MS to detect byproducts early .

How can researchers optimize enantiomeric excess (ee) in catalytic asymmetric syntheses of related bicyclic compounds?

Answer:

  • Catalyst screening : Test chiral ligands (e.g., (1S,4S,5R)-2-azabicyclo[3.2.1]octane derivatives) at 5–10 mol% loading. Use kinetic resolution or dynamic kinetic asymmetric transformation (DYKAT) strategies .
  • Solvent and additive effects : Polar solvents (CH₂Cl₂, THF) and additives (e.g., molecular sieves) enhance enantioselectivity by stabilizing transition states .
  • Case study : A pseudo-enantiomeric ligand increased yield but reduced ee (from 85% to 70%), highlighting trade-offs between efficiency and selectivity .

What strategies are effective for resolving contradictory data in reaction outcomes across different studies?

Answer:

  • Replicate key experiments : Reproduce literature procedures with strict adherence to reported conditions (e.g., stoichiometry, temperature gradients) .
  • Cross-validate analytical data : Compare NMR, MS, and chromatographic profiles with independent synthetic batches or commercial standards .
  • Computational modeling : Use DFT calculations to predict plausible reaction pathways and reconcile divergent results (e.g., competing SN1/SN2 mechanisms) .

What are the best practices for handling and storing this compound?

Answer:

  • Storage : Store at -20°C under inert gas (N₂ or Ar) to prevent hydrolysis of the Boc group. Use desiccants (silica gel) in sealed containers .
  • Stability testing : Monitor decomposition via periodic HPLC analysis; shelf life typically exceeds 12 months under optimal conditions .

How can researchers leverage this compound in drug discovery or mechanistic studies?

Answer:

  • Pharmaceutical applications : The bicyclic scaffold is a precursor for GABA aminotransferase inhibitors or peptidomimetics targeting proteases .
  • Mechanistic probes : Use isotopically labeled derivatives (e.g., 13C^{13}C-Boc) to study enzyme binding kinetics or metabolic pathways via PET/SPECT imaging .

What advanced techniques are available for studying the conformational dynamics of this bicyclic system?

Answer:

  • Dynamic NMR : Variable-temperature 1H^1H NMR to assess ring-flipping barriers and axial/equatorial equilibria .
  • Molecular dynamics simulations : All-atom simulations (AMBER, CHARMM) to predict solvent-accessible surfaces and ligand-receptor interactions .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.